
Leucinostatin B
Übersicht
Beschreibung
Leucinostatin B is a peptide antibiotic isolated from Paecilomyces lilacinus A-267.
Wissenschaftliche Forschungsanwendungen
Antiparasitic Activity
Chagas Disease Treatment
Leucinostatin B has demonstrated significant antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. In a study utilizing a mouse model, this compound was administered intraperitoneally and showed a dose-dependent reduction in parasite growth compared to control groups. The effective concentration (EC50) values for this compound were found to be in the low nanomolar range, with a selectivity index exceeding 120, indicating minimal toxicity to host cells .
Mechanism of Action
The mechanism by which this compound exerts its effects appears to involve targeting mitochondrial functions in T. cruzi and T. brucei, potentially disrupting ATP synthesis and calcium homeostasis . This suggests that this compound may serve as a promising scaffold for developing new treatments for trypanosomiasis.
Anticancer Properties
Triple-Negative Breast Cancer
This compound has been investigated for its anticancer properties, particularly against triple-negative breast cancer (TNBC). Research indicates that it selectively inhibits the mTORC1 signaling pathway in luminal androgen receptor-positive TNBC cell lines. This inhibition correlates with reduced cell proliferation, suggesting that this compound could be developed as a therapeutic agent for this aggressive cancer subtype .
Cytotoxicity and Selectivity
In vitro studies have shown that this compound exhibits selective cytotoxicity towards specific cancer cell lines while sparing normal cells. This selectivity is attributed to its ability to disrupt mitochondrial respiration through ATP synthase inhibition, a mechanism also shared with other known anticancer agents like oligomycin .
Antimicrobial Activity
Broad-Spectrum Antimicrobial Effects
This compound has demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal pathogens. Studies indicate that it effectively inhibits Plasmodium falciparum, the malaria-causing parasite, thereby blocking its transmission to mosquitoes . Furthermore, it has shown potent activity against different strains of bacteria and fungi, making it a candidate for further exploration in agricultural and clinical applications .
Case Studies
Eigenschaften
CAS-Nummer |
76663-52-0 |
---|---|
Molekularformel |
C61H109N11O13 |
Molekulargewicht |
1204.6 g/mol |
IUPAC-Name |
N-[6-hydroxy-1-[[3-hydroxy-4-methyl-1-[[2-methyl-1-[[4-methyl-1-[[4-methyl-1-[[2-methyl-1-[[2-methyl-1-[[3-[1-(methylamino)propan-2-ylamino]-3-oxopropyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C61H109N11O13/c1-20-37(9)22-23-48(76)72-33-39(11)30-46(72)54(81)66-45(29-38(10)28-42(74)31-41(73)21-2)52(79)68-49(50(77)36(7)8)55(82)70-60(15,16)57(84)67-43(26-34(3)4)51(78)65-44(27-35(5)6)53(80)69-61(17,18)58(85)71-59(13,14)56(83)63-25-24-47(75)64-40(12)32-62-19/h22-23,34-40,42-46,49-50,62,74,77H,20-21,24-33H2,1-19H3,(H,63,83)(H,64,75)(H,65,78)(H,66,81)(H,67,84)(H,68,79)(H,69,80)(H,70,82)(H,71,85)/b23-22+ |
InChI-Schlüssel |
JLDCSWRYRVBFRU-YHHRVAAASA-N |
SMILES |
CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CNC)C |
Isomerische SMILES |
CCC(C)/C=C/C(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CNC)C |
Kanonische SMILES |
CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CNC)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Leucinostatin B; Paecilotoxin B; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.